p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride
Overview
Description
P-Methoxy-N,alpha-dimethylphenethylamine is an antinociception . It evokes stereotypic behavior related to dopaminergic activation . It is an illegal psychedelic drug that can cause intoxication and fatalities if ingested .
Molecular Structure Analysis
The molecular formula of p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride is C11H18ClNO . The molecular weight is 215.72 g/mol . The IUPAC name is 1-(4-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride .Physical And Chemical Properties Analysis
The melting point of p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride is 174 °C . It has a flash point of 9℃ . It is soluble in DMF, DMSO, and Ethanol . It is stored at -20°C . It appears as a crystalline solid .Scientific Research Applications
Comprehensive Analysis of p-Methoxy-N,alpha-dimethylphenethylamine Hydrochloride (4-Methoxymethamphetamine Hydrochloride) Applications
Antinociception: This compound has been studied for its antinociceptive properties, which means it could potentially be used to block the detection of a painful or injurious stimulus by sensory neurons .
Dopaminergic Activation: It evokes stereotypic behavior related to dopaminergic activation, indicating its potential use in research related to dopamine pathways and associated disorders .
CNS Stimulant: As a central nervous system (CNS) stimulant, it has applications in studying various CNS functions and could be used in the development of treatments for CNS disorders .
Serotonergic Drug Research: The compound is a serotonergic drug of the amphetamine class and may be used in research related to serotonergic transmission and its effects on hallucinogenic activity .
Appetite Suppressant Studies: Historically investigated as an appetite suppressant, it has potential applications in obesity research and the development of weight management therapies .
Forensic Applications: Due to its structural and pharmacological similarity to other controlled substances, it is used in forensic science for the detection and analysis of illicit drugs .
Metabolic Studies: As a metabolite of methamphetamine, it can be used in studies to understand the metabolic pathways and effects of methamphetamine use .
Enzyme Inhibition Research: It exhibits reversible inhibition of the enzyme MAO-A, making it useful for research into enzyme inhibitors and their therapeutic applications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Methoxymethamphetamine (4-MA) are the serotonin transporter , dopamine transporter , and synaptic vesicular amine transporter . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
4-MA acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . By inhibiting the reuptake of serotonin, 4-MA increases the concentration of serotonin in the synaptic cleft, leading to prolonged neurotransmission .
Biochemical Pathways
It is known that 4-ma affects theserotonergic system , leading to increased serotonin levels in the brain . This can result in various downstream effects, including mood elevation, increased sociability, and altered perception.
Pharmacokinetics
It is known that the compound is a serotonergic drug of the amphetamine class . Like other amphetamines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine.
Result of Action
The increased serotonin levels caused by 4-MA can lead to a range of effects. These include mood elevation, increased sociability, and altered perception . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-MA. For example, factors such as the user’s overall health, the presence of other substances in the body, and the dose taken can all affect how 4-MA is metabolized and how it affects the body. It’s also worth noting that the effects of 4-MA can be more potent in a crowded environment .
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZVXWOBOYTPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22331-70-0 (Parent) | |
Record name | 4-Methoxymethamphetamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00955561 | |
Record name | 4-Methoxymethamphetamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride | |
CAS RN |
3398-68-3 | |
Record name | 4-Methoxymethamphetamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3398-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxymethamphetamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxymethamphetamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-methoxy-N,α-dimethylphenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl-MA hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U3N9S2CHG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What information can be gleaned about the organic impurities present during the synthesis of 4-Methoxymethamphetamine hydrochloride from the provided abstract?
A1: While the abstract mentions "organic impurity profiling," it unfortunately does not delve into the specific types or quantities of impurities detected. The full text of the research article [] would be needed to answer this question in detail. Understanding the impurities present during synthesis is crucial for both quality control and safety assessments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.